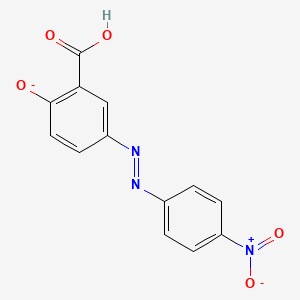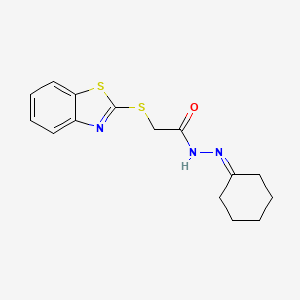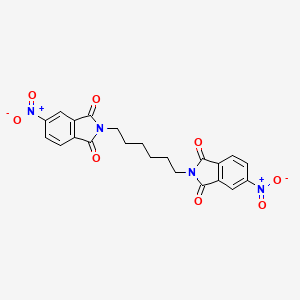![molecular formula C26H16BrCl3N2O4S B11709324 5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)
5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound characterized by its multiple halogen substitutions and benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the bromine, chlorine, and sulfonamide groups. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Amidation: Formation of the benzamide structure via amidation reactions.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Employed in biochemical assays and studies involving enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through competitive or non-competitive inhibition. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Used in biochemical assays for detecting alkaline phosphatase activity.
4-Chloro-3-nitrobenzoic acid: A related compound with different functional groups and applications.
Uniqueness
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of halogen substitutions and sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C26H16BrCl3N2O4S |
|---|---|
Peso molecular |
638.7 g/mol |
Nombre IUPAC |
5-bromo-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C26H16BrCl3N2O4S/c27-16-3-12-24(32-37(35,36)20-9-6-18(29)7-10-20)22(13-16)26(34)31-19-8-11-21(23(30)14-19)25(33)15-1-4-17(28)5-2-15/h1-14,32H,(H,31,34) |
Clave InChI |
SCERMNQKGVVMCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)

![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![2-[({[1-(Butyrylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11709284.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)


